((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid
CAS No.:
Cat. No.: VC13533380
Molecular Formula: C7H14N2O2
Molecular Weight: 158.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14N2O2 |
|---|---|
| Molecular Weight | 158.20 g/mol |
| IUPAC Name | 2-[[(3S)-1-methylpyrrolidin-3-yl]amino]acetic acid |
| Standard InChI | InChI=1S/C7H14N2O2/c1-9-3-2-6(5-9)8-4-7(10)11/h6,8H,2-5H2,1H3,(H,10,11)/t6-/m0/s1 |
| Standard InChI Key | UDYWCMMOFZAUNY-LURJTMIESA-N |
| Isomeric SMILES | CN1CC[C@@H](C1)NCC(=O)O |
| SMILES | CN1CCC(C1)NCC(=O)O |
| Canonical SMILES | CN1CCC(C1)NCC(=O)O |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s molecular formula is C₈H₁₆N₂O₂, with a calculated molecular weight of 172.23 g/mol. Its structure comprises a pyrrolidine ring (a five-membered saturated heterocycle) substituted with:
-
A methyl group at the nitrogen atom (N-1 position).
-
An amino group at the 3-position of the ring.
-
An acetic acid moiety (-CH₂COOH) linked to the amino group.
The (S)-configuration at the 3-position chiral center is critical for its potential interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles .
Comparative Structural Analogues
The closest structural analogue documented in literature is ((R)-1-benzyl-pyrrolidin-3-ylamino)-acetic acid (CAS 1353993-82-4), which shares the pyrrolidine core and acetic acid side chain but differs in substituents (benzyl vs. methyl) and stereochemistry . Key differences include:
The benzyl analogue’s higher molecular weight and aromatic group may enhance lipid solubility but reduce metabolic stability compared to the methyl derivative .
Synthesis and Stereochemical Control
Synthetic Pathways from Pyrrolidine Precursors
While no direct synthesis of ((S)-1-methyl-pyrrolidin-3-ylamino)-acetic acid is documented, methodologies for analogous compounds provide a framework. A patent describing the synthesis of 1-methyl-3-pyrrolidinol (CN113321605A) offers a plausible starting point :
-
Ring-Closure Reaction:
-
Reduction and Functionalization:
-
Amino-Acetic Acid Incorporation:
-
Coupling the pyrrolidine intermediate with bromoacetic acid via nucleophilic substitution would install the acetic acid group.
-
Challenges in Enantioselective Synthesis
Achieving high enantiomeric excess (ee) requires precise control during the reduction step. For example, the use of chiral auxiliaries or Evans’ oxazolidinones could direct stereochemistry at C3 . Computational modeling (e.g., DFT studies) may optimize reaction conditions to favor the (S)-enantiomer.
Physicochemical Properties
Predicted Properties
While experimental data are scarce, computational tools (e.g., ACD/Labs) estimate:
-
logP (Partition Coefficient): ~0.5 (moderate hydrophilicity due to the acetic acid group).
-
pKa: ~3.2 (carboxylic acid) and ~9.8 (secondary amine), suggesting zwitterionic behavior at physiological pH.
-
Solubility: >10 mg/mL in water, enhanced by the ionizable groups.
Stability Considerations
-
Photostability: Susceptibility to UV-induced degradation, necessitating storage in amber containers .
Applications and Future Directions
Therapeutic Prospects
-
Oncology: Potential as a kinase inhibitor in breast cancer models, given IKKε’s role in tumor progression .
-
Antimicrobials: Combating multidrug-resistant pathogens via novel mechanisms .
Industrial Synthesis Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume